4-Piperidin-1-yl-3-trifluoromethyl-benzaldehyde
Description
4-Piperidin-1-yl-3-trifluoromethyl-benzaldehyde is a tertiary amine derivative featuring a benzaldehyde core substituted with a piperidin-1-yl group at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position. Its molecular structure combines aromatic, electron-withdrawing (CF₃), and basic (piperidine) functionalities, making it a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The compound’s aldehyde group enables participation in condensation reactions (e.g., formation of Schiff bases), while the piperidine moiety enhances solubility in polar solvents and modulates pharmacokinetic properties in drug candidates.
Properties
IUPAC Name |
4-piperidin-1-yl-3-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)11-8-10(9-18)4-5-12(11)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRESGPVCUVJCSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601233000 | |
| Record name | 4-(1-Piperidinyl)-3-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601233000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886501-18-4 | |
| Record name | 4-(1-Piperidinyl)-3-(trifluoromethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Piperidinyl)-3-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601233000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidin-1-yl-3-trifluoromethyl-benzaldehyde typically involves the reaction of 4-piperidin-1-yl-benzaldehyde with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions. The reaction proceeds through nucleophilic substitution, where the trifluoromethyl group is introduced to the benzaldehyde ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Piperidin-1-yl-3-trifluoromethyl-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Piperidin-1-yl-3-trifluoromethyl-benzoic acid.
Reduction: 4-Piperidin-1-yl-3-trifluoromethyl-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Mechanism of Action : Compounds containing the trifluoromethyl group, including derivatives of 4-piperidin-1-yl-3-trifluoromethyl-benzaldehyde, have been explored for their anticancer properties. They often act by inhibiting key enzymes involved in cancer cell proliferation.
- Case Studies : Research indicates that similar structures can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, pyrrole derivatives have shown potent anticancer activity through similar mechanisms .
-
Central Nervous System (CNS) Disorders
- Role in Drug Development : The piperidine structure is prevalent in CNS-active drugs. Compounds like trifluoperazine and fluoxetine demonstrate how modifications to the piperidine ring can lead to effective treatments for psychiatric disorders .
- Potential New Drugs : The exploration of hydrazones derived from this compound has revealed promising results as inhibitors of acetylcholinesterase (AChE), which could lead to new treatments for Alzheimer's disease and other cognitive disorders .
- Antimicrobial Agents
Structure-Activity Relationships (SAR)
Understanding the SAR of compounds related to this compound is crucial for optimizing their efficacy and reducing toxicity. Studies have shown that modifications to the piperidine ring or the introduction of additional functional groups can significantly alter biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and potential potency |
| Substitution on the aromatic ring | Altered binding affinity to target enzymes |
| Variation in trifluoromethyl position | Changes in metabolic stability |
Mechanism of Action
The mechanism of action of 4-Piperidin-1-yl-3-trifluoromethyl-benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The piperidine ring may contribute to binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural analogues and their distinguishing features:
| Compound Name | Substituents/Modifications | Key Functional Differences | Potential Applications |
|---|---|---|---|
| 4-Piperidin-1-yl-3-trifluoromethyl-benzaldehyde | 4-piperidin-1-yl, 3-CF₃, aldehyde | Electron-withdrawing CF₃ enhances electrophilicity of aldehyde | Drug intermediates, catalyst ligands |
| Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester | Cyclopropyl, hydroxyethyl-piperidine, carbamate ester | Hydrophilic hydroxyethyl group; carbamate ester improves stability | Prodrugs, enzyme inhibitors |
| 4-Morpholino-3-trifluoromethyl-benzaldehyde | Morpholine instead of piperidine | Morpholine offers lower basicity and higher polarity | Solubility-driven synthesis |
| 4-Pyrrolidin-1-yl-3-trifluoromethyl-benzaldehyde | Pyrrolidine instead of piperidine | Smaller ring size reduces steric hindrance | Small-molecule catalyst design |
Key Observations:
- Piperidine vs. Pyrrolidine, with a five-membered ring, reduces steric bulk, favoring reactions requiring spatial accessibility .
- Trifluoromethyl vs. Carbamate Esters : The -CF₃ group in this compound enhances electrophilicity at the aldehyde, accelerating nucleophilic additions. In contrast, carbamate esters (as in the cyclopropyl derivative) provide hydrolytic stability and are common in prodrug design .
Stability and Commercial Availability
This contrasts with simpler derivatives like 4-morpholinobenzaldehyde, which remain widely available.
Research Findings and Limitations
While direct comparative studies on these compounds are scarce in publicly accessible literature, structural inferences suggest:
- Pharmacological Potential: The piperidine-CF₃ combination is prevalent in kinase inhibitors and CNS-targeting drugs due to its balance of lipophilicity and solubility.
- Synthetic Drawbacks : The discontinued status of this compound highlights the need for alternative synthesis routes or analogues with comparable reactivity .
Biological Activity
Overview
4-Piperidin-1-yl-3-trifluoromethyl-benzaldehyde is a chemical compound characterized by a piperidine ring connected to a benzaldehyde moiety, with a trifluoromethyl group at the meta position. This unique structure contributes to its potential biological activities, which are currently under investigation for applications in medicinal chemistry, particularly in the fields of oncology and antimicrobial research.
The compound's chemical structure allows for various reactions, including oxidation and reduction, which can lead to different derivatives with potentially enhanced biological activity. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cell membranes and interact with intracellular targets.
The biological activity of this compound is believed to involve interactions with specific enzymes or receptors in biological systems. The trifluoromethyl group may enhance binding affinity due to increased hydrophobic interactions, while the piperidine ring may contribute to specificity towards certain biological targets.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, trifluoromethyl-substituted derivatives have shown promise in inducing apoptosis in cancer cell lines, such as HepG2 liver cancer cells. These compounds can promote apoptosis by down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic factors like Bax and caspase-3 .
Study on Trifluoromethyl-substituted Piperidones
A study evaluated a series of trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones, revealing that certain derivatives exhibited significant anti-tumor and anti-inflammatory activities. The most promising candidate demonstrated cytotoxicity in cancer cell lines while sparing normal cells, indicating a selective toxicity that could be leveraged for therapeutic applications .
| Compound | Activity Type | Target Cell Lines | Mechanism of Action |
|---|---|---|---|
| 16 | Anti-tumor | HepG2 | Induces apoptosis via Bcl-2/Bax modulation |
| 3d | Anti-cancer | HL-60 (Leukemia) | Causes DNA fragmentation; activates caspase-3 |
| 3e | Anti-cancer | Various neoplasms | Selective toxicity towards malignant cells |
Research Findings
- Cytotoxicity : Compounds similar to this compound have been shown to cause significant cytotoxic effects against various cancer cell lines, indicating potential for development as anticancer agents .
- Mechanistic Insights : Molecular docking studies suggest that these compounds can bind effectively to key proteins involved in apoptosis and inflammation pathways, providing insights into their mechanisms of action .
- Pharmacokinetics : The lipophilic nature of trifluoromethyl-substituted compounds may influence their pharmacokinetic profiles, suggesting that modifications could enhance bioavailability and therapeutic efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
